molecular formula C7H17NO2Si B11917190 1-Propanol, 3-(trimethylsilyl)-, carbamate CAS No. 3124-35-4

1-Propanol, 3-(trimethylsilyl)-, carbamate

Cat. No.: B11917190
CAS No.: 3124-35-4
M. Wt: 175.30 g/mol
InChI Key: DVWXHBJROLJMCA-UHFFFAOYSA-N
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Description

1-Propanol, 3-(trimethylsilyl)-, carbamate is a chemical compound that features a trimethylsilyl group attached to a propanol backbone, with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3-(trimethylsilyl)-, carbamate typically involves the reaction of 3-(trimethylsilyl)-1-propanol with a carbamoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-(trimethylsilyl)-, carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted propanol derivatives.

Scientific Research Applications

1-Propanol, 3-(trimethylsilyl)-, carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(trimethylsilyl)-, carbamate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Propanol, 3-(trimethylsilyl)-: Similar structure but lacks the carbamate group.

    3-(Trimethylsilyl)-1-propanol: Another similar compound with a hydroxyl group instead of a carbamate.

Uniqueness: 1-Propanol, 3-(trimethylsilyl)-, carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

3124-35-4

Molecular Formula

C7H17NO2Si

Molecular Weight

175.30 g/mol

IUPAC Name

3-trimethylsilylpropyl carbamate

InChI

InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9)

InChI Key

DVWXHBJROLJMCA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCOC(=O)N

Origin of Product

United States

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